Product packaging for Calcium 2-methylnaphthalenesulphonate(Cat. No.:CAS No. 93892-70-7)

Calcium 2-methylnaphthalenesulphonate

Cat. No.: B15175999
CAS No.: 93892-70-7
M. Wt: 482.6 g/mol
InChI Key: KVGLPYDUSVENOR-UHFFFAOYSA-L
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Description

Calcium 2-methylnaphthalenesulphonate (CAS 93892-70-7) is an organic calcium salt with the molecular formula C22H18CaO6S2 and a molecular weight of 482.58 g/mol . This compound is supplied for research and development purposes. It is related to a class of metal sulfonates, such as calcium dinonylnaphthalenesulfonate, which are known for their applications as additives in industrial lubricants, greases, and corrosion inhibitors . Researchers may investigate its properties and potential uses in various fields, including its role as a wetting agent, textile aid, or emulsifier, based on the known applications of sulfonated naphthalene derivatives . The parent compound, 2-methylnaphthalene, is a polycyclic aromatic hydrocarbon (PAH) obtained from coal tar and is a toxic solid at room temperature . This product is intended for laboratory research by qualified personnel and is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols, including the use of protective equipment, as the handling requirements for this specific compound should be thoroughly assessed prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H18CaO6S2 B15175999 Calcium 2-methylnaphthalenesulphonate CAS No. 93892-70-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

93892-70-7

Molecular Formula

C22H18CaO6S2

Molecular Weight

482.6 g/mol

IUPAC Name

calcium;2-methylnaphthalene-1-sulfonate

InChI

InChI=1S/2C11H10O3S.Ca/c2*1-8-6-7-9-4-2-3-5-10(9)11(8)15(12,13)14;/h2*2-7H,1H3,(H,12,13,14);/q;;+2/p-2

InChI Key

KVGLPYDUSVENOR-UHFFFAOYSA-L

Canonical SMILES

CC1=C(C2=CC=CC=C2C=C1)S(=O)(=O)[O-].CC1=C(C2=CC=CC=C2C=C1)S(=O)(=O)[O-].[Ca+2]

Origin of Product

United States

Contextualization of Calcium Naphthalene Sulphonates in Chemical Science and Technology

Calcium naphthalene (B1677914) sulphonates are a group of chemical compounds recognized for their surfactant and dispersing properties. These characteristics have led to their application in various industrial processes. The general structure consists of a naphthalene ring system, a sulfonate group, and a calcium counter-ion. The position of the sulfonate group and any additional alkyl substituents, such as a methyl group, can influence the specific properties of the compound.

In industrial applications, calcium naphthalene sulphonates, particularly their formaldehyde (B43269) condensates, are utilized as high-range water reducers or superplasticizers in concrete admixtures. Their function is to improve the workability and strength of concrete by dispersing cement particles more effectively. Another significant application is as corrosion inhibitors and rust preventatives in lubricants and protective coatings. Current time information in Milwaukee County, US. The calcium salt of sulfonated alkyl aromatic hydrocarbons provides excellent thermal stability and compatibility with oils, which is crucial for protecting metal surfaces in harsh environments. Current time information in Milwaukee County, US.

The properties of two related isomers, calcium bis[1-methylnaphthalenesulphonate] and calcium di(naphthalene-2-sulphonate), offer insight into the expected chemical characteristics of Calcium 2-methylnaphthalenesulphonate. The molecular formula and weight of these related compounds are presented in the table below.

Compound NameMolecular FormulaMolecular Weight
Calcium bis[1-methylnaphthalenesulphonate]C22H22CaO6S2486.614 g/mol
Calcium di(naphthalene-2-sulphonate)C20H14CaO6S2454.5 g/mol nih.gov

Note: Data for Calcium bis[1-methylnaphthalenesulphonate] is sourced from chemical supplier databases. chemsrc.com Data for Calcium di(naphthalene-2-sulphonate) is from PubChem. nih.gov

Scope and Objectives of Academic Research on Calcium 2 Methylnaphthalenesulphonate

Strategies for the Direct Synthesis of this compound

The direct synthesis of this compound is typically achieved through a two-step process. The first step involves the electrophilic aromatic substitution of 2-methylnaphthalene (B46627) with a sulfonating agent to yield 2-methylnaphthalenesulfonic acid. The second step is the neutralization of the resulting sulfonic acid with a suitable calcium source.

Step 1: Sulfonation of 2-methylnaphthalene

The sulfonation of 2-methylnaphthalene is carried out by reacting it with a strong sulfonating agent, most commonly concentrated sulfuric acid (H₂SO₄) or oleum (B3057394) (a solution of sulfur trioxide in sulfuric acid). The reaction conditions, particularly temperature, play a crucial role in determining the isomeric distribution of the resulting sulfonic acid.

A general representation of the sulfonation reaction is: C₁₁H₁₀ + H₂SO₄ → C₁₁H₉SO₃H + H₂O

Step 2: Neutralization to Form the Calcium Salt

The crude 2-methylnaphthalenesulfonic acid is then neutralized with a calcium base to form this compound. Common calcium sources for this reaction include calcium hydroxide (B78521) (Ca(OH)₂) and calcium oxide (CaO). The reaction is typically performed in an aqueous medium. The addition of the calcium base to the acidic solution results in an exothermic neutralization reaction, leading to the formation of the calcium salt. Due to the limited solubility of calcium sulfonate salts in water, the product often precipitates from the reaction mixture.

The neutralization reaction can be represented as: 2 C₁₁H₉SO₃H + Ca(OH)₂ → Ca(C₁₁H₉SO₃)₂ + 2 H₂O

The final product, this compound, is then isolated by filtration, washed with water to remove any soluble impurities, and dried.

Precursor Chemistry and Derivatization Approaches to Naphthalenesulphonate Salts

The primary precursor for the synthesis of this compound is 2-methylnaphthalene. This aromatic hydrocarbon is subjected to sulfonation to introduce the sulfonic acid functional group (-SO₃H) onto the naphthalene ring system. The chemistry of this precursor is centered around the electrophilic aromatic substitution reaction.

The naphthalene ring system has two distinct positions for substitution: the α-position (carbons 1, 4, 5, and 8) and the β-position (carbons 2, 3, 6, and 7). The reactivity and the position of substitution are influenced by both electronic and steric factors. In the case of 2-methylnaphthalene, the methyl group, being an activating group, further influences the regioselectivity of the sulfonation reaction.

The sulfonation of 2-methylnaphthalene can lead to a mixture of several isomeric monosulfonic acids. Research has shown that the sulfonation of 2-methylnaphthalene with 93% sulfuric acid can form all seven possible monosulphonic acids. rsc.org The distribution of these isomers is highly dependent on the reaction conditions, as detailed in the following section. The derivatization to the corresponding naphthalenesulphonate salt is then achieved by reacting the sulfonic acid with a metal hydroxide, oxide, or carbonate.

Optimization of Reaction Conditions and Yield Enhancement for Calcium Naphthalene Sulphonate Synthesis

The optimization of the synthesis of this compound focuses on two main aspects: controlling the isomeric distribution during the sulfonation of 2-methylnaphthalene and maximizing the yield of the final calcium salt.

Control of Isomer Distribution in Sulfonation:

The sulfonation of naphthalene and its derivatives is a reversible reaction, and the product distribution is subject to kinetic versus thermodynamic control.

Kinetic Control (Low Temperature): At lower temperatures (around 40-80°C), the reaction is under kinetic control, and the major products are the isomers that are formed the fastest. For 2-methylnaphthalene, lower temperatures favor the formation of the 1- and 3-sulphonic acids. rsc.org

Thermodynamic Control (High Temperature): At higher temperatures (around 160°C or above), the reaction is under thermodynamic control. The initially formed kinetic products can undergo desulfonation and re-sulfonation, leading to the formation of the most stable isomers. For 2-methylnaphthalene, higher temperatures favor the formation of the 6- and 7-sulphonic acids. rsc.org

The following interactive data table illustrates the effect of temperature on the isomer distribution in the sulfonation of 2-methylnaphthalene with 93% sulfuric acid.

Temperature (°C)1-isomer (%)3-isomer (%)4- & 8-isomers (%)6- & 7-isomers (%)
40HighHighModerateLow
160LowLowLowHigh

Yield Enhancement:

To enhance the yield of the desired this compound, several factors can be optimized:

Reaction Time: Sufficient reaction time is necessary to ensure the completion of the sulfonation reaction.

Stoichiometry of Reactants: The molar ratio of the sulfonating agent to 2-methylnaphthalene can be adjusted to maximize the conversion. An excess of the sulfonating agent is often used to drive the reaction to completion.

Neutralization pH: During the formation of the calcium salt, the pH of the reaction mixture should be carefully controlled to ensure complete neutralization of the sulfonic acid without the formation of unwanted by-products.

Product Isolation: Proper washing and drying of the precipitated calcium salt are crucial to obtain a pure product and to minimize losses during the isolation process.

Mechanistic Investigations of Calcium Salt Formation

The formation of this compound involves two key mechanistic steps: the electrophilic aromatic substitution for the sulfonation of the precursor and the subsequent acid-base reaction and precipitation for the formation of the calcium salt.

Mechanism of Sulfonation:

The sulfonation of 2-methylnaphthalene proceeds via an electrophilic aromatic substitution (EAS) mechanism. The key steps are:

Generation of the Electrophile: In concentrated sulfuric acid, the electrophile is typically sulfur trioxide (SO₃), which is present in equilibrium with sulfuric acid. In oleum, the concentration of SO₃ is higher, making it a more potent sulfonating agent. 2 H₂SO₄ ⇌ SO₃ + H₃O⁺ + HSO₄⁻

Electrophilic Attack: The electron-rich naphthalene ring of 2-methylnaphthalene attacks the electrophilic sulfur atom of SO₃. This leads to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The position of the attack is directed by the existing methyl group and the electronic properties of the naphthalene system.

Deprotonation: A base in the reaction mixture, typically HSO₄⁻, removes a proton from the carbon atom bearing the -SO₃H group, restoring the aromaticity of the naphthalene ring and forming the 2-methylnaphthalenesulfonic acid.

Mechanism of Calcium Salt Formation:

The formation of this compound from 2-methylnaphthalenesulfonic acid and a calcium source like calcium hydroxide is primarily an acid-base neutralization reaction followed by precipitation.

Proton Transfer: The acidic proton of the sulfonic acid group (-SO₃H) is transferred to the hydroxide ion (OH⁻) from the calcium hydroxide. C₁₁H₉SO₃H + OH⁻ → C₁₁H₉SO₃⁻ + H₂O

Ionic Interaction and Precipitation: The resulting sulfonate anion (C₁₁H₉SO₃⁻) and the calcium cation (Ca²⁺) are present in the solution. Due to the low solubility of calcium sulfonates in water, the ions associate and form a solid precipitate of this compound (Ca(C₁₁H₉SO₃)₂). The precipitation is driven by the strong ionic interactions between the divalent calcium ion and two monovalent sulfonate anions, leading to a stable crystal lattice. The low solubility of many calcium salts of alkyl aryl sulfonates is a well-documented phenomenon.

This precipitation mechanism is crucial for the isolation and purification of the final product.

Advanced Spectroscopic and Analytical Characterization

Vibrational Spectroscopy Applications (e.g., Infrared, Raman) in Structural Elucidation

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of molecules by probing their vibrational modes. For Calcium 2-methylnaphthalenesulphonate, these techniques would be expected to reveal characteristic absorptions and scattering peaks corresponding to its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by strong absorption bands associated with the sulfonate group (SO₃⁻). Typically, the asymmetric and symmetric stretching vibrations of the S=O bonds in sulfonate salts appear in the regions of 1260-1150 cm⁻¹ and 1070-1030 cm⁻¹, respectively. The C-S stretching vibration would be observed around 700-600 cm⁻¹. Additionally, the spectrum would feature bands corresponding to the aromatic naphthalene (B1677914) ring, including C-H stretching vibrations above 3000 cm⁻¹, C=C stretching vibrations in the 1600-1450 cm⁻¹ region, and various C-H out-of-plane bending vibrations below 900 cm⁻¹. The methyl group would exhibit characteristic C-H stretching and bending vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR would provide critical information for confirming the structure of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum would show distinct signals for the aromatic protons on the naphthalene ring, the methyl protons, and any protons on the carbon backbone. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern on the naphthalene ring. The methyl group would likely appear as a singlet in the upfield region of the spectrum.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal the number of unique carbon atoms in the molecule. The chemical shifts would be indicative of the electronic environment of each carbon atom. Carbons of the naphthalene ring would resonate in the aromatic region (typically 120-150 ppm), with the carbon attached to the sulfonate group showing a characteristic downfield shift. The methyl carbon would appear at a significantly upfield chemical shift. While specific spectral data for this exact calcium salt is scarce, data for related compounds can provide expected chemical shift ranges. huji.ac.ilresearchgate.netnih.govnih.gov

Mass Spectrometry Techniques in Compound Identification and Purity Assessment

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the mass-to-charge ratio (m/z) of ions, thereby providing information about the molecular weight and elemental composition of a compound. Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed for the analysis of salts like this compound.

In a typical mass spectrum, the compound could be observed as an ion cluster reflecting the isotopic distribution of its constituent elements. Fragmentation patterns obtained through tandem mass spectrometry (MS/MS) can provide structural information by revealing the characteristic losses of functional groups, such as the SO₃ group. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, which can be used to confirm the elemental formula with high confidence and thus assess the purity of the sample. The presence of the calcium ion might be observed through the formation of adducts. nih.govnih.govnih.govdoi.orgresearchgate.netspringernature.comresearchgate.net

X-ray Diffraction (XRD) for Crystalline Structure and Morphology Analysis

X-ray diffraction (XRD) is the primary technique for determining the atomic and molecular structure of a crystal. For a crystalline solid like this compound, a single-crystal XRD analysis could provide the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and intermolecular interactions. Powder XRD (PXRD) is used to identify the crystalline phases present in a bulk sample and can provide information about the degree of crystallinity and crystal size. The resulting diffraction pattern, a plot of diffracted intensity versus the diffraction angle (2θ), is a unique fingerprint of the crystalline material. The morphology, or the external shape of the crystals, can be influenced by the underlying crystal structure and the conditions of crystallization. researchgate.netresearchgate.netnih.govresearchgate.netnih.govrcsb.orgmaterialsproject.orgresearchgate.netrcsb.org

Elemental Analysis and Quantitative Spectroscopic Methods (e.g., Inductively Coupled Plasma Mass Spectrometry, X-ray Fluorescence for calcium)

Elemental analysis provides the percentage composition of elements within a compound, which is a fundamental aspect of its characterization and purity assessment. For this compound, this would involve determining the weight percentages of carbon, hydrogen, sulfur, oxygen, and calcium.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): ICP-MS is a highly sensitive technique for determining the concentration of trace and major elements. It would be particularly useful for the accurate quantification of the calcium content in a sample of this compound. The sample is introduced into an argon plasma, which ionizes the atoms. The ions are then separated by a mass spectrometer based on their mass-to-charge ratio.

X-ray Fluorescence (XRF): XRF is another powerful non-destructive technique for elemental analysis. When the sample is irradiated with high-energy X-rays, atoms in the sample emit characteristic "fluorescent" X-rays. The energy of these X-rays is specific to each element, allowing for their identification and quantification. XRF is well-suited for determining the calcium and sulfur content in this compound.

Chromatographic Separations and Purity Profiling in Complex Matrices

Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of a compound. For this compound, High-Performance Liquid Chromatography (HPLC) would be the most suitable technique.

High-Performance Liquid Chromatography (HPLC): In HPLC, the sample is passed through a column packed with a stationary phase under high pressure. The separation is based on the differential partitioning of the analyte between the mobile phase and the stationary phase. For a polar compound like this compound, reversed-phase HPLC with a C18 column and a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol) with a suitable buffer would likely be employed. A UV detector could be used for detection, as the naphthalene ring is a strong chromophore. The retention time of the main peak would be characteristic of the compound, and the presence of other peaks would indicate impurities. By creating a calibration curve with standards of known concentration, HPLC can also be used for quantitative analysis.

Interfacial Tension Measurement and Surfactant Property Characterization

As a sulfonate salt, this compound is expected to exhibit surfactant properties. The measurement of interfacial tension is crucial for characterizing these properties. Surfactants tend to adsorb at interfaces (e.g., air-water or oil-water) and lower the interfacial tension.

The interfacial tension of aqueous solutions of this compound can be measured as a function of its concentration using techniques such as the du Noüy ring method or the pendant drop method. A plot of interfacial tension versus the logarithm of the surfactant concentration typically shows a decrease in interfacial tension until a certain concentration is reached, after which it remains relatively constant. This point of inflection corresponds to the Critical Micelle Concentration (CMC) . wikipedia.orgnanoscience.com The CMC is a key parameter for any surfactant, as it represents the concentration at which surfactant molecules begin to self-assemble into micelles in the bulk solution. wikipedia.orgnih.govresearchgate.net

The presence of divalent cations like Ca²⁺ is known to influence the CMC of anionic surfactants, often leading to a decrease in the CMC compared to their sodium salt counterparts. mdpi.compku.edu.cnnih.govresearchgate.netresearchgate.net This is due to the effective charge screening of the anionic head groups by the divalent cation, which reduces repulsion and facilitates micelle formation.

Analytical TechniqueInformation ObtainedExpected Key Findings for this compound
Infrared (IR) Spectroscopy Functional groups and molecular vibrations.Strong absorptions for sulfonate (SO₃⁻) group (1260-1150 cm⁻¹ and 1070-1030 cm⁻¹), aromatic C=C and C-H vibrations.
Raman Spectroscopy Complementary vibrational modes.Strong signals for aromatic ring and symmetric sulfonate stretching.
¹H NMR Spectroscopy Proton environments and connectivity.Distinct signals for aromatic, methyl, and backbone protons with characteristic chemical shifts and coupling patterns.
¹³C NMR Spectroscopy Carbon skeleton and electronic environments.Resonances for unique carbons in aromatic, sulfonate-attached, and methyl environments.
Mass Spectrometry (MS) Molecular weight and elemental composition.Determination of m/z ratio, confirmation of molecular formula via HRMS, and structural information from fragmentation.
X-ray Diffraction (XRD) Crystalline structure and phase identification.Determination of the three-dimensional atomic arrangement in the solid state.
ICP-MS / XRF Elemental composition and quantification.Accurate measurement of calcium and sulfur content.
HPLC Purity profiling and quantification.Separation from impurities and determination of concentration.
Interfacial Tension Measurement Surfactant properties and CMC.Characterization of surface activity and the concentration at which micelles form.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for understanding the electronic structure and bonding in molecules. Although direct DFT studies on calcium 2-methylnaphthalenesulphonate are absent, research on naphthalene (B1677914), its derivatives, and interactions between sulfonate groups and cations offers a strong theoretical foundation.

DFT studies on naphthalene itself have been used to analyze its frontier molecular orbitals (HOMO-LUMO), electronic band gap, and density of states. ssrn.com Such calculations reveal the distribution of electron density and the energies of the molecular orbitals, which are crucial for understanding the molecule's reactivity and spectroscopic properties. For naphthalene derivatives, such as naphthol sulphonates, ab initio and DFT methods have been employed to investigate the low-lying excited states. koreascience.kr These studies help to characterize the electronic transitions and the influence of substituents like the sulphonate group on the electronic structure of the naphthalene core. koreascience.kr

The bonding between the calcium ion and the 2-methylnaphthalenesulphonate anion is expected to be primarily ionic. DFT has been used to study the interactions between other anionic surfactants, such as dodecyl sulphonate, and cations including Na+, Ca2+, and Mg2+. researchgate.net These studies indicate that a 2:1 ion-pair, where two oxygen atoms from the sulphonate group coordinate with the metal cation, is a stable configuration. researchgate.net This suggests a similar coordination is likely for this compound, with the Ca2+ ion interacting with the oxygen atoms of the sulphonate group. The methyl group on the naphthalene ring is expected to have a minor electronic effect, primarily influencing the molecule's steric properties.

Table 1: Summary of DFT Findings for Related Naphthalene Compounds

Compound/SystemComputational MethodKey Findings
NaphthaleneDFT with 6-31G basis setCalculation of HOMO-LUMO gap, density of states, and electronic band gap. ssrn.com
2-Naphthol SulphonatesEOM-CCSD and MCQDPT2Determination of vertical transition energies and oscillator strengths to low-lying singlet excited states. koreascience.kr
Dodecyl sulphonate with Na+, Ca2+, Mg2+DFT at B3LY/6-31G levelA stable 2:1 ion-pair is formed between two oxygen atoms of the sulphonate and the cation. researchgate.net

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules and their interactions in solution and in the solid state. While specific MD simulations for this compound are not documented, studies on related systems like sodium polystyrene sulphonate and naphthalenesulphonic formaldehyde (B43269) condensates in aqueous environments offer valuable insights.

From these analogous studies, it can be inferred that in an aqueous solution, the this compound would dissociate, and the Ca2+ and 2-methylnaphthalenesulphonate ions would be solvated by water molecules. The hydrophobic methylnaphthalene part of the anion would likely influence the local water structure, potentially leading to aggregation or micelle formation at higher concentrations, a common behavior for surfactants. In the solid state, MD simulations would be expected to show a crystalline lattice with strong ionic interactions between the calcium cations and the sulphonate anions.

Table 2: Insights from Molecular Dynamics Simulations of Analogous Sulphonate Systems

SystemFocus of SimulationRelevant Findings
Sodium Polystyrene Sulphonate in WaterEffect of sulphonation on polymer conformation and counterion condensation. nih.govChain conformation changes with sulphonation; details of water-ion interactions were analyzed. nih.gov
Naphthalenesulphonic Formaldehyde Condensates at Coal-Water InterfaceAdsorption behavior and interaction energies. researchgate.netSpontaneous adsorption on the coal surface is driven by polar interactions. researchgate.net

Prediction of Reactivity and Mechanistic Pathways via Computational Models

Computational models can predict the reactivity of a molecule and elucidate potential reaction mechanisms. For this compound, the reactivity will be centered around the sulphonate group, the aromatic naphthalene ring, the methyl group, and the calcium cation.

The sulphonate group is generally unreactive, but the carbon-sulphur bond can be cleaved under harsh conditions. The naphthalene ring can undergo electrophilic substitution reactions, and the position of these substitutions will be directed by the existing sulphonate and methyl groups. Computational models of naphthalene and its derivatives can predict the most likely sites for electrophilic attack by calculating the electron density at different positions on the ring. ssrn.com The methyl group can be a site for free-radical reactions.

Theoretical studies on naphthol sulphonate derivatives have examined their excited electronic states, which is crucial for understanding their photochemical reactivity. koreascience.kr While not directly a reactivity prediction, this information is vital for applications where the molecule is exposed to light. The calcium ion is a Lewis acid and can interact with Lewis bases. Its presence can influence the reactivity of the anion, particularly in the solid state or in non-polar solvents.

Structure-Property Relationship Modeling for Calcium Naphthalene Sulphonates

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that relate the chemical structure of a molecule to its activity or properties. For industrial applications of calcium naphthalene sulphonates, such as in concrete plasticizers or dispersants, QSAR and QSPR models can be invaluable for predicting performance.

QSAR models have been developed for various surfactants to predict properties like their antifungal activity. These models typically use molecular descriptors that quantify various aspects of the molecule's structure, such as its topology, geometry, and electronic properties. For this compound, a QSPR model could be developed to predict its effectiveness as a dispersant. The model would likely include descriptors related to the size and shape of the methylnaphthalene group, the charge on the sulphonate group, and the nature of the counterion.

By comparing the properties of a series of related naphthalene sulphonates with different substituents and counterions, a model could be constructed to predict properties such as solubility, interfacial tension reduction, and dispersing power. nih.govresearchgate.net This would allow for the rational design of new naphthalene sulphonate-based materials with optimized performance for specific applications.

Table 3: Principles of QSAR/QSPR Modeling for Naphthalene Sulphonates

Model TypePredicted PropertyKey Molecular Descriptors
QSARBiological activity (e.g., antifungal)Topological indices, electronic parameters, steric descriptors.
QSPRPhysicochemical properties (e.g., dispersancy, solubility)Molecular weight, hydrophobicity (logP), polar surface area, charge distribution.

Research on Industrial Applications and Performance in Engineered Systems

Role as an Oil Displacement Agent in Enhanced Oil Recovery (EOR) Formulations

Calcium 2-methylnaphthalenesulphonate, a member of the alkylnaphthalene sulfonate class of surfactants, is investigated for its utility in Enhanced Oil Recovery (EOR) processes. Surfactant flooding is a critical EOR technique designed to mobilize residual oil trapped in reservoir rock pores after primary and secondary recovery phases. researchgate.net The fundamental mechanism involves injecting a surfactant solution to significantly lower the interfacial tension (IFT) between the crude oil and the reservoir brine, thereby overcoming the capillary forces that immobilize the oil. researchgate.netgoogle.com Alkylnaphthalene sulfonates are recognized for their potential in these applications, demonstrating the ability to reduce oil-water IFT, a key requirement for improving microscopic displacement efficiency. google.comglobethesis.com

A significant challenge for surfactants used in EOR is their performance in the harsh ionic environments of oil reservoirs, which often contain high concentrations of divalent cations such as calcium (Ca²⁺) and magnesium (Mg²⁺). onepetro.org Conventional sulfonate surfactants are often sensitive to these ions, which can lead to precipitation and a loss of effectiveness. onepetro.orgd-nb.info Research indicates that the presence of Ca²⁺ and Mg²⁺ can increase the adsorption of sulfonate surfactants onto reservoir rock, further diminishing their efficacy. researchgate.net While sulfonate-based surfactants are generally more stable at high temperatures than their sulfate (B86663) counterparts, their sensitivity to divalent ions remains a critical hurdle. d-nb.info Structural modifications to sulfonate surfactants have been explored to improve their tolerance to brine and, specifically, to calcium and magnesium ions, sometimes increasing their resistance by a factor of one hundred compared to common sulfonates. onepetro.orgonepetro.org

The performance of EOR surfactants is heavily dependent on their stability and effectiveness in high-salinity brines. Many oil reservoirs feature highly saline formation water, which can limit the applicability of standard surfactant flooding techniques. onepetro.orgonepetro.org Studies on alkyl methylnaphthalene sulfonates have shown that the addition of salts like sodium chloride can, under certain conditions, enhance the surfactant's effectiveness in reducing interfacial tension. researchgate.net However, there is an optimal salinity range; excessively high salt concentrations can be detrimental. The goal is to develop surfactant formulations that can achieve ultra-low IFT and maintain stability in these challenging saline environments to effectively mobilize tertiary oil. researchgate.netonepetro.org

The primary mechanism by which this compound and related surfactants enhance oil recovery is through the drastic reduction of interfacial tension (IFT) between the oil and water phases. acs.orgresearchgate.net As anionic surfactants, these molecules possess a hydrophilic sulfonate head and a hydrophobic methylnaphthalene tail. greenagrochem.com At the oil-water interface, they align themselves to reduce the free energy of the system, thereby lowering the IFT. acs.org Research on single-component alkyl methylnaphthalene sulfonates has demonstrated their capability to lower IFT to ultra-low values (e.g., 10⁻³ mN/m or lower), which is the threshold generally required to mobilize trapped oil globules. researchgate.netresearchgate.net The efficiency of IFT reduction is influenced by surfactant concentration, salinity, and the presence of other chemicals like alkalis. researchgate.netresearchgate.net Studies have shown that some alkyl methylnaphthalene sulfonates can achieve this ultra-low IFT at very low concentrations without the need for alkaline additives. researchgate.net

Table 1: Effect of Alkyl Methylnaphthalene Sulfonate (AMNS) Concentration on Interfacial Tension (IFT) This table is generated based on findings for a class of related surfactants.

Surfactant System Concentration (wt%) IFT (mN/m) Reference
Tetradecyl-MNS 0.002% Can reach ultra-low values researchgate.net
Alkyl Naphthalene (B1677914) Sulfonate System 0.3% 7.9 x 10⁻³ globethesis.com
Trimeric Sulfonate Surfactants < 400 mg/L (CMC) Can reach ultra-low values researchgate.net

Applications in Construction Materials as a Dispersant or Superplasticizer

In the construction industry, naphthalene sulfonate-based compounds are widely used as high-range water reducers, commonly known as superplasticizers. wikipedia.org Specifically, sulfonated naphthalene formaldehyde (B43269) condensates are a major type of second-generation superplasticizer. wikipedia.org These additives are crucial for producing high-strength and high-performance concrete. wikipedia.orgglobmarble.com Their primary function is to act as powerful dispersants for cement particles. wikipedia.org By adsorbing onto the cement grains, they impart a negative charge, causing electrostatic repulsion that breaks up agglomerates and allows for a well-dispersed paste. wikipedia.org This dispersion significantly improves the workability and flow characteristics of the concrete, allowing for a reduction in the water-to-cement ratio by 30% or more. wikipedia.orgglobmarble.com A lower water content leads to a denser cement paste, resulting in higher compressive strength, lower permeability, and improved durability of the hardened concrete. globmarble.compsu.edu The effectiveness of these superplasticizers can be influenced by factors such as the cement's chemical composition (e.g., C₃A content), the molecular structure of the polymer, and the type of counter-ion (sodium or calcium). psu.edu

Table 2: Influence of Naphthalene-Based Superplasticizer on Cement Paste Properties This table illustrates typical effects observed with this class of superplasticizers.

Property Without Superplasticizer With Naphthalene-Based Superplasticizer Reference
Water-to-Cement Ratio Higher (e.g., 0.58) Lower (e.g., 0.47 or less) wikipedia.orgpsu.edu
Workability (Slump) Lower for a given w/c ratio Higher for a given w/c ratio mdpi.com
Compressive Strength Baseline Increased by 50-75% (early strength) psu.edu
Particle Dispersion Agglomerated Well-dispersed wikipedia.org

Formulation Components in Agrochemicals (e.g., Herbicides, Fungicides)

This compound and related naphthalene sulfonates serve as essential formulation components in the agrochemical sector. neaseco.com They are employed as dispersants and wetting agents in various pesticide products, including herbicide and fungicide formulations. greenagrochem.comneaseco.com The role of these surfactants is to ensure that the active ingredient, which is often a solid particle with low water solubility, can be effectively and uniformly applied. Their inclusion is critical for the performance of formulations such as wettable powders (WP), suspension concentrates (SC), and water-dispersible granules (WG).

The efficacy of naphthalene sulfonates in agrochemical formulations stems from their excellent stabilization and emulsification properties. greenagrochem.compcc.eu As a dispersant, this compound adsorbs onto the surface of the solid active ingredient particles. This action prevents the particles from agglomerating or settling out when the formulation is diluted with water in a spray tank, ensuring a stable and homogeneous suspension. greenagrochem.com This stability is crucial for uniform application and consistent performance of the pesticide in the field. Furthermore, their surfactant nature provides wetting properties, which helps the spray droplets to spread evenly over the leaf surface, enhancing the contact and uptake of the active ingredient by the target pest or weed. neaseco.com

Table 3: Functions of Naphthalene Sulfonates in Agrochemical Formulations

Function Mechanism Benefit Reference
Dispersant Adsorbs on active ingredient particles, preventing agglomeration. Ensures stable suspension and uniform application. greenagrochem.comneaseco.com
Wetting Agent Reduces the surface tension of spray droplets. Improves coverage on plant surfaces. neaseco.com
Emulsifier Stabilizes oil-in-water emulsions in certain formulations. Maintains homogeneity of liquid formulations (e.g., EC, EW). greenagrochem.compcc.eu
Stabilizer Prevents settling and separation of components. Enhances shelf-life and spray tank stability. greenagrochem.com

Advanced Materials Research and Development for Calcium Naphthalene Sulphonate Derivatives

The exploration of calcium naphthalene sulphonate and its derivatives, including this compound, is extending beyond their traditional use as superplasticizers in the construction industry. Researchers are investigating their potential in advanced material applications, leveraging their unique chemical structures and properties. While specific research on this compound in these areas is nascent, studies on related naphthalene sulphonate compounds provide insights into their potential future applications.

The quest for next-generation energy storage solutions has spurred research into alternatives to lithium-ion batteries, with calcium-ion batteries (CIBs) emerging as a promising candidate due to the natural abundance and low cost of calcium. However, the development of suitable electrolytes and electrode materials remains a significant challenge. Functionalized organic molecules, such as derivatives of naphthalene sulphonic acid, are being explored for their potential contributions in this field.

Furthermore, naphthalene sulphonate-functionalized graphene oxide membranes have been studied as potential electrolytes for proton exchange membrane fuel cells (PEMFCs). polimi.itpolimi.it This line of research suggests that the sulphonate group, when attached to a stable aromatic structure like naphthalene, can facilitate ion transport, a critical function for battery electrolytes. The presence of a methyl group, as in this compound, could further modify properties such as solubility and electrochemical stability, although specific research is needed to confirm these effects.

The potential roles for calcium naphthalene sulphonate derivatives in CIBs could include:

Electrolyte Additives: To enhance the ionic conductivity and stability of the electrolyte.

Components of Polymer Electrolytes: To create solid-state or gel-polymer electrolytes with improved safety and performance characteristics.

Surface Modifiers for Electrodes: To improve the interface between the electrode and the electrolyte, facilitating better charge transfer and reducing degradation.

The table below summarizes the properties of a related compound, Calcium di(naphthalene-2-sulphonate), which may offer some indication of the general characteristics of such molecules.

PropertyValue
Molecular Formula C₂₀H₁₄CaO₆S₂
Molecular Weight 454.5 g/mol
IUPAC Name calcium;naphthalene-2-sulfonate

Data for Calcium di(naphthalene-2-sulphonate) from PubChem. nih.gov

The integration of organic molecules into inorganic or polymeric matrices to create composite materials with enhanced properties is a well-established field of materials science. Naphthalene sulphonates, known for their dispersing capabilities, are particularly interesting candidates for creating well-dispersed and stable composite systems. bisleyinternational.com

A notable example is the development of graphene/naphthalene sulphonate composite films. These films exhibit not only high electrical conductivity but also excellent in-plane thermal conductivity, reaching up to 300 W m⁻¹ K⁻¹. acs.org This is attributed to the ability of the naphthalene sulphonate to facilitate the formation of highly oriented structures of graphene sheets within the composite. Such materials have potential applications in thermal management for electronics and as components in energy storage devices.

While specific research on the integration of this compound into composites is limited, its chemical structure suggests it could perform a similar role. The methyl group might influence the interfacial interactions between the naphthalene sulphonate moiety and the matrix material, potentially leading to improved compatibility and performance.

Potential applications for composites incorporating calcium naphthalene sulphonate derivatives include:

Electrically Conductive Polymers: For use in sensors, actuators, and antistatic coatings.

Thermally Conductive Materials: For heat sinks and thermal interface materials in electronic packaging.

Reinforced Nanocomposites: To enhance the mechanical properties of polymers by improving the dispersion of nanofillers.

The table below outlines the key findings from a study on graphene/naphthalene sulphonate composite films, highlighting the potential for this class of materials.

PropertyFindingReference
Electrical Conductivity High electrical conductivity achieved through controlled assembly of graphene sheets. acs.org
Thermal Conductivity Excellent in-plane thermal conductivity (300 W m⁻¹ K⁻¹). acs.org
Structure Few-defect graphene forms highly orientated structures in the composite. acs.org

Environmental Impact and Fate Studies

Environmental Pathways and Distribution in Aquatic and Terrestrial Systems

The primary pathway for naphthalenesulphonates to enter the environment is through industrial and municipal wastewater streams. nih.gov Due to the hydrophilic nature imparted by the sulfonate group, these compounds are highly water-soluble, which facilitates their transport through water treatment facilities and into aquatic ecosystems. nih.govnih.govresearchgate.net

Once in aquatic systems, such as rivers, the distribution of naphthalenesulphonate moieties is governed by partitioning between the water column and solid phases like sediment and suspended solids. nih.gov Research on related sulfonated naphthalene (B1677914) compounds in major German rivers, including the Rhine and Danube, has shown that they adsorb to suspended solids and river sediments, reaching concentrations of up to several milligrams per kilogram of dry matter. nih.gov In areas receiving wastewater from specific industrial sources, such as textile dyeing plants, concentrations in sewage sludge can be significantly higher. nih.gov

The tendency of these compounds to attach to solid particles is quantified by the solid-liquid partition coefficient (Kd). Studies have determined Kd values for similar naphthalenesulphonate structures to be in the range of 10² to 10⁴ L/kg, indicating a notable affinity for solid environmental compartments. nih.gov This sorption process is a key factor in their environmental distribution, leading to their accumulation in sediments and sludge. nih.gov The organic carbon content of soil and sediment can also influence the retention of these compounds in the terrestrial and benthic environments. cdc.gov

Table 1: Solid-Liquid Partition Coefficients (Kd) for Naphthalenesulphonate Oligomers

Environmental Compartment Kd Value Range (L/kg) Reference
Wastewater & Sewage Sludge 10² - 10⁴ nih.gov

Biodegradation and Chemical Transformation Mechanisms in Natural Environments

Aromatic compounds substituted with sulfonate groups are generally considered xenobiotic, often exhibiting resistance to biodegradation in the environment. nih.govnih.govresearchgate.net This resistance contrasts with their non-sulfonated parent compounds, like naphthalene, which are more readily degraded by a wide variety of environmental microorganisms. cdc.gov

However, microbial degradation of the core structure of 2-methylnaphthalene (B46627) has been observed under specific conditions. Studies on anaerobic, sulfate-reducing enrichment cultures have elucidated a potential breakdown pathway. nih.gov In this mechanism, the degradation of 2-methylnaphthalene is initiated by the addition of fumarate (B1241708) to the methyl group, a process analogous to the anaerobic degradation of toluene. nih.gov

This initial activation step leads to the formation of key metabolites, including naphthyl-2-methyl-succinic acid and, subsequently, 2-naphthoic acid. nih.gov The presence of reduced derivatives of 2-naphthoic acid suggests that the degradation pathway proceeds through the reduction of the naphthalene ring system. nih.gov While this research focuses on the non-sulfonated molecule, it provides a model for the potential microbial transformation of the 2-methylnaphthalene carbon skeleton in anoxic environments like sediments and groundwater. More recent research has also demonstrated that mixed bacterial populations can degrade 2-naphthalene sulfonate, reducing its toxicity. informaticsjournals.co.in

Table 2: Key Metabolites in the Anaerobic Degradation Pathway of the 2-Methylnaphthalene Structure

Precursor Metabolite Proposed Transformation Reference
2-Methylnaphthalene Naphthyl-2-methyl-succinic acid Fumarate addition to the methyl group nih.gov
Naphthyl-2-methyl-succinic acid 2-Naphthoic acid Further oxidation and transformation nih.gov

Persistence and Bioaccumulation Potential of Naphthalenesulphonate Moieties

The resistance of sulfonated aromatic compounds to biodegradation contributes to their persistence in the environment. nih.govnih.gov Some naphthalene sulfonic acids and their salts are considered to be potentially persistent and bioaccumulative. canada.ca The term "persistence" refers to the length of time a chemical remains in a particular environment before it is broken down by chemical or biological processes.

Due to this persistence, naphthalenesulphonates have the potential to accumulate to levels that may be of concern. nih.govnih.govresearchgate.net Bioaccumulation is the process by which organisms can take up a chemical from their environment at a rate faster than they can eliminate it.

The bioaccumulative potential of 2-naphthalene sulfonate has been assessed in aquatic organisms. nih.gov A study conducted on the fish species Channa punctatus demonstrated that 2-naphthalene sulfonate can accumulate in the blood plasma. nih.gov The study revealed that the maximum concentration was observed at 24 hours of exposure, after which the concentration began to decrease over time, indicating some capacity for elimination or repair by the organism. nih.govnih.gov While the parent compound, naphthalene, may bioconcentrate for short periods, it is typically metabolized and degraded readily by organisms. cdc.gov The addition of the sulfonate group, however, increases the compound's persistence and potential for accumulation. nih.govnih.gov

Table 3: Bioaccumulation Findings for 2-Naphthalene Sulfonate in Channa punctatus

Parameter Finding Reference
Biological Matrix Blood Plasma nih.govnih.gov
Observation The compound was found to accumulate in the blood plasma. nih.gov
Peak Concentration Maximum concentration detected at 24 hours post-exposure. nih.gov

Mitigation Strategies for Environmental Release and Contamination

Given the environmental persistence and potential for bioaccumulation of naphthalenesulphonate moieties, strategies to mitigate their release and contamination are essential. These strategies primarily focus on treatment at the source and remediation of contaminated environments.

A promising and eco-friendly mitigation approach involves bioremediation. Research has shown that microbial consortia can be effectively used to treat 2-naphthalene sulfonate. informaticsjournals.co.in This biological treatment significantly reduces the compound's toxicity, offering a method to neutralize its harmful effects before or after its release into the environment. informaticsjournals.co.in

Improving wastewater treatment processes at industrial facilities that use or manufacture these compounds is another critical mitigation strategy. nih.gov The implementation of advanced biological and chemical treatment trains in wastewater plants can enhance the removal of persistent surfactants and other xenobiotic compounds. nih.gov

Source control is also a key component of environmental protection. This involves managing industrial processes to minimize the release of these substances. Ecological risk assessments have identified potential release scenarios from activities such as the blending of lubricant oils, the use of metalworking fluids, and the formulation and use of paints and coatings. canada.ca Implementing stricter controls and best management practices in these industries can significantly reduce the environmental load of naphthalenesulphonates.

Q & A

Q. Q1. What are the primary methodologies for synthesizing calcium 2-methylnaphthalenesulphonate with high purity?

Methodological Answer : Synthesis typically involves sulfonation of 2-methylnaphthalene followed by neutralization with calcium hydroxide. Key steps include:

  • Sulfonation : React 2-methylnaphthalene with concentrated sulfuric acid (98%) at 160–180°C under controlled humidity to minimize side reactions like sulfone formation .
  • Neutralization : Add calcium hydroxide incrementally to the sulfonic acid solution at 60–70°C, maintaining pH 7–8 to avoid over-saturation and precipitate impurities .
  • Purification : Recrystallize the product using ethanol-water mixtures (3:1 ratio) to remove unreacted sulfonic acid or residual calcium hydroxide. Monitor purity via titration (sulfate ion quantification) and UV-Vis spectroscopy (λ_max = 210–230 nm for aromatic sulfonates) .

Q. Q2. How can researchers verify the structural integrity of this compound post-synthesis?

Methodological Answer : Use a combination of:

  • FT-IR Spectroscopy : Confirm sulfonate group presence (asymmetric S-O stretching at 1180–1200 cm⁻¹ and symmetric at 1040–1060 cm⁻¹) and absence of unreacted sulfonic acid (broad O-H stretch ~3400 cm⁻¹) .
  • Elemental Analysis : Validate calcium content (theoretical: ~8.2% w/w) via EDTA titration and sulfur content via gravimetric sulfate precipitation .
  • XRD : Compare diffraction patterns with known calcium sulfonate hydrates to confirm crystalline structure .

Intermediate Research Questions

Q. Q3. What experimental variables most significantly impact the solubility of this compound in aqueous systems?

Methodological Answer : Design a factorial experiment to test:

  • pH : Adjust using HCl/NaOH (range 2–12) and measure solubility via turbidimetry. Solubility decreases sharply above pH 9 due to hydroxide competition .
  • Temperature : Conduct solubility isotherms (20–80°C) using a thermostated bath. Note hysteresis effects during cooling .
  • Ionic Strength : Add NaCl (0.1–1.0 M) to assess salting-out effects. Use conductometric titration to quantify ion-pair formation .

Q. Q4. How can researchers optimize chromatographic separation of this compound from methylnaphthalene byproducts?

Methodological Answer :

  • HPLC Parameters : Use a C18 column with mobile phase = acetonitrile:0.1% phosphoric acid (70:30), flow rate 1.0 mL/min. Retention time ~6.2 min for calcium sulfonate vs. 8.5 min for methylnaphthalene .
  • Detection : Pair with a UV detector at 220 nm. Calibrate using external standards (R² > 0.995 required) .
  • Validation : Assess recovery rates (95–105%) via spiked samples and quantify limits of detection (LOD < 0.1 µg/mL) .

Advanced Research Questions

Q. Q5. How should researchers resolve contradictions in reported thermal stability data for this compound?

Methodological Answer : Conflicting TGA results (decomposition onset: 200–250°C) may arise from:

  • Sample Heterogeneity : Use particle size analysis (laser diffraction) to ensure uniformity (<10% RSD in D50) .
  • Atmosphere Effects : Compare nitrogen vs. air environments. Oxidative degradation in air lowers onset temperatures by 20–30°C .
  • Data Triangulation : Cross-validate with DSC (endothermic peaks for dehydration) and evolved gas analysis (FT-IR of volatiles) to distinguish degradation pathways .

Q. Q6. What strategies mitigate interference from this compound in fluorescence-based assays?

Methodological Answer : The compound’s aromatic structure may quench fluorescence. Mitigation steps:

  • Matrix Modification : Add β-cyclodextrin (5 mM) to encapsulate sulfonate groups, reducing quenching effects .
  • Wavelength Optimization : Shift excitation/emission to 280/340 nm (away from sulfonate absorbance at 210–230 nm) .
  • Control Experiments : Run parallel assays with calcium sulfate to isolate sulfonate-specific interference .

Data Interpretation & Reporting

Q. Q7. How should researchers statistically analyze batch-to-batch variability in this compound synthesis?

Methodological Answer :

  • Design : Collect ≥3 independent batches. Measure purity (titration), yield (gravimetric), and crystallinity (XRD peak intensity).
  • Analysis : Use ANOVA to compare means (p < 0.05 threshold). For outliers, apply Grubbs’ test (α = 0.05) .
  • Reporting : Include confidence intervals (95% CI) for key parameters and document pre-processing steps (e.g., drying time) to identify variability sources .

Q. Q8. What are best practices for documenting this compound degradation products in long-term stability studies?

Methodological Answer :

  • Analytical Workflow :
    • LC-MS : Identify sulfonate decomposition products (e.g., naphthoquinones) using m/z 150–300 .
    • NMR : Track aromatic proton shifts (δ 7.5–8.5 ppm) to detect demethylation or ring oxidation .
  • Metadata : Record storage conditions (humidity, light exposure) and align with ICH Q1A guidelines for accelerated stability testing .

Tables for Key Data Comparison

Q. Table 1. Purity Assessment Methods Comparison

MethodSensitivityPrecision (% RSD)ApplicabilityReference
EDTA Titration0.5% w/w1.2Bulk analysis
HPLC-UV0.1 µg/mL0.8Trace impurities
Gravimetric S0.2% w/w1.5Sulfur content

Q. Table 2. Thermal Decomposition Onset Temperatures

AtmosphereOnset Temp. (°C)Major VolatilesNotesReference
Nitrogen245 ± 5SO₂, H₂ODehydration dominant
Air215 ± 8CO₂, sulfonic acidsOxidative degradation

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.